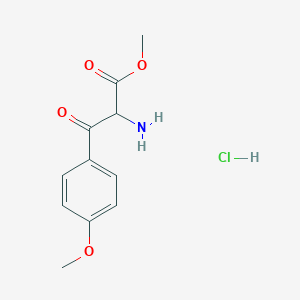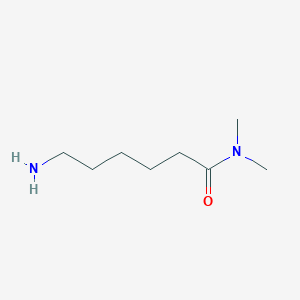
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the aminoalkylindole family and acts as a potent agonist of the CB1 and CB2 receptors.
作用机制
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a crucial role in many physiological processes. By activating these receptors, Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
Some of the most notable biochemical and physiological effects of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride include its ability to induce analgesia, reduce inflammation, and modulate immune function. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders such as anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid signaling on various physiological processes with a high degree of specificity. However, the use of synthetic cannabinoids such as Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments can also be limited by their potential for off-target effects and toxicity.
未来方向
There are many potential future directions for research on Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride and other synthetic cannabinoids. Some of the most promising areas of study include the development of novel therapeutic agents based on the structure of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, the investigation of the molecular mechanisms underlying its effects on the body, and the exploration of its potential for use in personalized medicine. Additionally, further research is needed to fully understand the risks and benefits of using synthetic cannabinoids in clinical settings.
合成方法
The synthesis of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride involves the reaction of 1-(5-fluoropentyl)-3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid with methylamine hydrochloride and acetic anhydride. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学研究应用
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKMVQDFUDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)

![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)
![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)
![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)